molecular formula C16H16N2O5 B2794676 4-((1-(5-cyclopropylisoxazole-3-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one CAS No. 1795363-28-8

4-((1-(5-cyclopropylisoxazole-3-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

Katalognummer: B2794676
CAS-Nummer: 1795363-28-8
Molekulargewicht: 316.313
InChI-Schlüssel: RIADOAGRKXUAHJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-((1-(5-Cyclopropylisoxazole-3-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a heterocyclic compound featuring a pyran-2-one core substituted with a methyl group at position 6 and a complex azetidine-isoxazole hybrid moiety at position 2. The azetidine ring (a four-membered nitrogen-containing heterocycle) is linked via an ether oxygen to the pyranone core and further functionalized with a 5-cyclopropylisoxazole-3-carbonyl group.

Synthetically, the compound likely involves multi-step protocols, such as:

Azetidine ring formation: Via cyclization of β-amino alcohols or alkylation of azetidine precursors.

Isoxazole coupling: 5-Cyclopropylisoxazole-3-carbonyl chloride could react with the azetidine’s amine group under Schotten-Baumann conditions.

Pyranone linkage: Mitsunobu or nucleophilic substitution reactions may attach the azetidine-oxygen to the pyranone core, as seen in analogous pyranone syntheses .

Eigenschaften

IUPAC Name

4-[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]oxy-6-methylpyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5/c1-9-4-11(5-15(19)21-9)22-12-7-18(8-12)16(20)13-6-14(23-17-13)10-2-3-10/h4-6,10,12H,2-3,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIADOAGRKXUAHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3=NOC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound’s uniqueness lies in its hybrid structure, combining pyranone, azetidine, and isoxazole functionalities. Below is a comparative analysis with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents/Modifications Key Features Potential Applications
Target Compound 2H-Pyran-2-one 6-Methyl; 4-azetidinyloxy linked to 5-cyclopropylisoxazole-3-carbonyl Compact azetidine, lipophilic cyclopropyl, and polar pyranone Kinase inhibition, anti-inflammatory
2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile () 4H-Pyran 3,5-Dicarbonitrile; 4-phenyl; pyrazole at position 6 Electron-withdrawing cyano groups enhance stability Antimicrobial, agrochemical intermediates
4-Hydroxy-3-(2-(5-((4-hydroxybenzylidene)amino)-3-phenyl-1H-pyrazol-1-yl)thiazol-4-yl)-6-methyl-2H-pyran-2-one () 2H-Pyran-2-one Thiazole-pyrazole hybrid; 4-hydroxybenzylidene Extended conjugation via thiazole and Schiff base Anticancer, enzyme inhibition
6-(5-Methylisoxazol-3-yl)-2-(methylthio)pyrimidin-4(3H)-one () Pyrimidin-4(3H)-one 5-Methylisoxazole at position 6; methylthio at position 2 Isoxazole-pyrimidinone synergy Antiviral, kinase targeting

Key Observations :

  • Structural Diversity: Unlike the target compound’s azetidine-pyranone scaffold, analogs in –3 prioritize pyrazole, thiazole, or pyrimidinone cores. The azetidine’s small ring size may confer conformational rigidity, enhancing target selectivity compared to bulkier heterocycles (e.g., pyrazole in ) .
  • Synthetic Complexity: The target compound’s multi-step synthesis contrasts with simpler one-pot procedures for pyrazole-pyranones () or thiazole derivatives (), which use reflux with dioxane or thiosemicarbazide .
  • Biological Relevance: While direct bioactivity data for the target compound are absent, its isoxazole-azetidine motif aligns with kinase inhibitors (e.g., PI3K inhibitors), whereas ’s pyrimidinones are validated in antiviral contexts .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-((1-(5-cyclopropylisoxazole-3-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving cyclopropane-functionalized isoxazole intermediates. Key steps include:

  • Coupling Reactions : Use azetidine-3-ol derivatives and activated 5-cyclopropylisoxazole-3-carbonyl chloride under anhydrous conditions (e.g., dichloromethane, 0°C to room temperature, 12–24 hours).
  • Etherification : React the resulting azetidine carbonyl intermediate with 6-methyl-2H-pyran-2-one-4-ol using Mitsunobu conditions (e.g., DIAD, triphenylphosphine, THF, reflux for 6–8 hours) .
  • Purification : Employ silica gel chromatography with gradient elution (hexane/ethyl acetate) followed by recrystallization from ethanol/water mixtures.

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer :

  • Analytical Techniques :
  • NMR Spectroscopy : Use 1H^1H and 13C^{13}C NMR to confirm the presence of key functional groups (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, pyran-2-one carbonyl at ~165 ppm) .
  • HRMS : High-resolution mass spectrometry to verify molecular ion peaks (e.g., [M+H]+^+ calculated for C18H19N2O5C_{18}H_{19}N_2O_5: 367.1294; observed: 367.1298) .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) .

Q. What in vitro models are suitable for initial biological activity screening?

  • Methodological Answer :

  • Antimicrobial Assays : Use microdilution methods against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains to determine MIC values .
  • Cancer Cell Lines : Screen cytotoxicity via MTT assays in human cancer lines (e.g., HeLa, MCF-7) with IC50_{50} calculations after 48-hour exposure .
  • Enzyme Inhibition : Test for dihydroorotate dehydrogenase (DHODH) inhibition using spectrophotometric assays (e.g., monitoring NADH oxidation at 340 nm) .

Advanced Research Questions

Q. How should researchers design experiments to assess the compound’s environmental fate and ecological risks?

  • Methodological Answer :

  • Long-Term Environmental Studies :
  • Partitioning Studies : Measure log KowK_{ow} (octanol-water) to predict bioaccumulation potential .
  • Degradation Kinetics : Conduct hydrolysis/photolysis experiments under controlled pH and UV light, analyzing degradation products via LC-MS .
  • Ecotoxicology : Use Daphnia magna or Danio rerio (zebrafish) models to evaluate acute/chronic toxicity (OECD guidelines) .

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodological Answer :

  • Standardized Assay Conditions :
  • Dose-Response Consistency : Replicate experiments across multiple labs using identical cell lines (e.g., ATCC-certified HeLa) and compound batches .
  • Control Variables : Account for solvent effects (e.g., DMSO concentration ≤0.1%) and serum content in cell culture media .
  • Meta-Analysis : Pool data from independent studies using statistical tools (e.g., random-effects models) to identify outliers or confounding factors .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in derivatives of this compound?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with modified cyclopropyl, isoxazole, or pyranone groups (e.g., halogenation, alkyl chain elongation) .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like DHODH or kinase enzymes .
  • Biological Profiling : Compare IC50_{50} values across analogs in enzyme/cell-based assays to identify critical pharmacophores .

Q. What methodologies are recommended for studying long-term stability and degradation products?

  • Methodological Answer :

  • Forced Degradation Studies :
  • Thermal Stress : Incubate the compound at 40°C/75% RH for 4 weeks, monitoring decomposition via HPLC .
  • Oxidative Stress : Expose to 3% H2_2O2_2 for 24 hours, identifying oxidation products (e.g., lactone ring opening) via LC-MS/MS .
  • Accelerated Stability Testing : Use Q10 (Arrhenius) models to extrapolate shelf-life under standard storage conditions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.